1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cinnamylthio group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For 1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione, the synthetic route may involve the following steps:
Acylation: 5-acetyl-4-aminopyrimidines are acylated using appropriate acylating agents.
Thioether Formation: The cinnamylthio group is introduced through a substitution reaction involving cinnamyl halides and thiol derivatives.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution: The cinnamylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Cinnamyl halides, thiol derivatives
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimido[4,5-d]pyrimidine derivatives
Substitution: Various substituted pyrimido[4,5-d]pyrimidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit phosphodiesterase or protein kinases, resulting in antiproliferative or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Similar in structure and function, these compounds are also explored for their therapeutic potential.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused heterocyclic structure and are investigated for their biological activities.
Uniqueness
1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to the presence of the cinnamylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-9-15-21-17-16(19(25)24(3)20(26)23(17)2)18(22-15)27-13-8-12-14-10-6-5-7-11-14/h5-8,10-12H,4,9,13H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJWUNXFOUQRP-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.